

Application Notes and Protocols: Enoxaparin Dosage Calculation for Mouse Models of Thrombosis

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Compound of Interest		
Compound Name:	Enoxaparin	
Cat. No.:	B1673061	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enoxaparin, a low molecular weight heparin (LMWH), is a widely used anticoagulant for the prevention and treatment of thrombotic events. In preclinical research, mouse models of thrombosis are indispensable tools for evaluating the efficacy and safety of antithrombotic agents like **enoxaparin**. Accurate dosage calculation is critical for obtaining reliable and reproducible results in these models. These application notes provide a comprehensive guide to **enoxaparin** dosage calculation, administration, and evaluation in common mouse models of thrombosis.

Enoxaparin Dosage Calculation

The appropriate dosage of **enoxaparin** in mice depends on the specific thrombosis model, the desired level of anticoagulation (prophylactic or therapeutic), and the route of administration. Due to differences in metabolism and pharmacokinetics between mice and humans, direct dose conversion based on body weight is often inaccurate. A common approach is to use allometric scaling based on body surface area (BSA).

Body Surface Area (BSA) Conversion:

A simplified formula for converting a human dose to a mouse dose is:



Mouse Dose (mg/kg) = Human Dose (mg/kg) x (Human Km / Mouse Km)

Where the Km factor is a conversion factor related to body weight and metabolic rate. For humans, the Km is typically 37, and for mice, it is 3.

Therefore, a simplified conversion is:

Mouse Dose (mg/kg) \approx Human Dose (mg/kg) x 12.3

Empirical Dose Selection:

While BSA conversion provides a starting point, the optimal dose of **enoxaparin** should be determined empirically for each specific experimental setup. The following table summarizes **enoxaparin** dosages reported in various mouse models of thrombosis.

Data Presentation: Enoxaparin Dosages in Mouse Thrombosis Models



Thrombosis Model	Mouse Strain	Enoxaparin Dose (mg/kg)	Route of Administrat ion	Key Outcomes	Reference
Venous Thrombosis					
Inferior Vena Cava (IVC) Ligation	C57BL/6	5	Subcutaneou s (SC)	Reduced thrombus weight	[1]
Inferior Vena Cava (IVC) Ligation	Not Specified	10	Not Specified	Reduced thrombus weight	[1]
Ferric Chloride (FeCl ₃) Induced	C57BL/6	0.5	Intravenous (IV)	Increased time to occlusion, reduced thrombus weight	
Arterial Thrombosis					_
Ferric Chloride (FeCl ₃) Induced Carotid Artery	CD-1	2 (Heparin)	Intravenous (IV)	Prolonged time to occlusion	[2]
Pulmonary Embolism	_				
Collagen/Epi nephrine Induced	Not Specified	1	Intravenous (IV)	Reduced mortality	

Experimental Protocols



Ferric Chloride-Induced Carotid Artery Thrombosis Model

This model is widely used to study arterial thrombosis.[2][3][4]

Materials:

- Enoxaparin sodium salt
- Sterile saline (0.9% NaCl)
- Anesthetic (e.g., isoflurane, ketamine/xylazine)
- Surgical instruments (forceps, scissors)
- Doppler flow probe
- Filter paper (1x2 mm)
- Ferric chloride (FeCl₃) solution (e.g., 5-10% in distilled water)

Procedure:

- Animal Preparation: Anesthetize the mouse and place it in a supine position on a heating pad to maintain body temperature.
- Surgical Exposure: Make a midline cervical incision to expose the right common carotid artery. Carefully dissect the artery from the surrounding tissues.
- **Enoxaparin** Administration: Administer **enoxaparin** or vehicle control via intravenous (tail vein) or subcutaneous injection at the desired time point before thrombosis induction.
- Baseline Blood Flow Measurement: Place a Doppler flow probe around the carotid artery to measure baseline blood flow.
- Thrombosis Induction: Saturate a piece of filter paper with FeCl₃ solution and apply it to the surface of the carotid artery for a defined period (e.g., 3 minutes).



- Blood Flow Monitoring: Continuously monitor blood flow using the Doppler probe until complete occlusion (cessation of blood flow) occurs or for a predetermined observation period.
- Data Analysis: The primary endpoint is the time to occlusion. Thrombus weight can also be determined by excising and weighing the thrombotic segment of the artery.

Inferior Vena Cava (IVC) Ligation/Stenosis Model

This model is used to study venous thrombosis (deep vein thrombosis - DVT).[5][6][7][8]

Materials:

- Enoxaparin sodium salt
- Sterile saline (0.9% NaCl)
- Anesthetic
- Surgical instruments
- Suture material (e.g., 7-0 silk)
- Micro-vessel clips (for stenosis model)

Procedure:

- Animal Preparation: Anesthetize the mouse and perform a laparotomy to expose the inferior vena cava.
- Enoxaparin Administration: Administer enoxaparin or vehicle control as described above.
- Thrombosis Induction:
 - Ligation (Stasis) Model: Ligate the IVC just below the renal veins with a suture. Ligate any side branches to ensure complete stasis.[5][7][8]
 - Stenosis (Low-Flow) Model: Partially ligate the IVC around a spacer (e.g., a 30-gauge needle) which is then removed to create a stenosis.



- · Wound Closure: Close the abdominal incision.
- Thrombus Evaluation: After a predetermined time (e.g., 24-48 hours), re-anesthetize the mouse, excise the IVC segment containing the thrombus, and measure the thrombus weight.

Anti-Factor Xa Activity Assay

This assay is used to measure the anticoagulant effect of **enoxaparin** in plasma.

Materials:

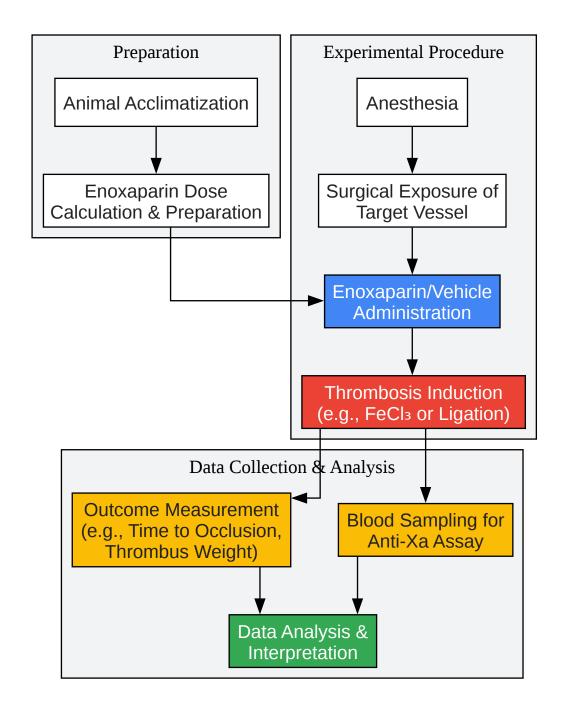
- Mouse blood collection supplies (e.g., EDTA or citrate tubes)
- Centrifuge
- Chromogenic anti-Xa assay kit

Procedure:

- Blood Collection: Collect blood from mice at specified time points after enoxaparin
 administration. The peak effect of subcutaneous enoxaparin is typically observed around 4
 hours post-administration.[9]
- Plasma Preparation: Centrifuge the blood sample to separate the plasma.
- Assay Performance: Follow the instructions provided with the commercial anti-Xa assay kit.
 The principle involves the inhibition of a known amount of Factor Xa by the enoxaparinantithrombin complex in the plasma sample. The residual Factor Xa activity is then
 measured using a chromogenic substrate.
- Data Analysis: The anti-Xa activity is inversely proportional to the color intensity and is typically expressed in IU/mL.

Mandatory Visualizations

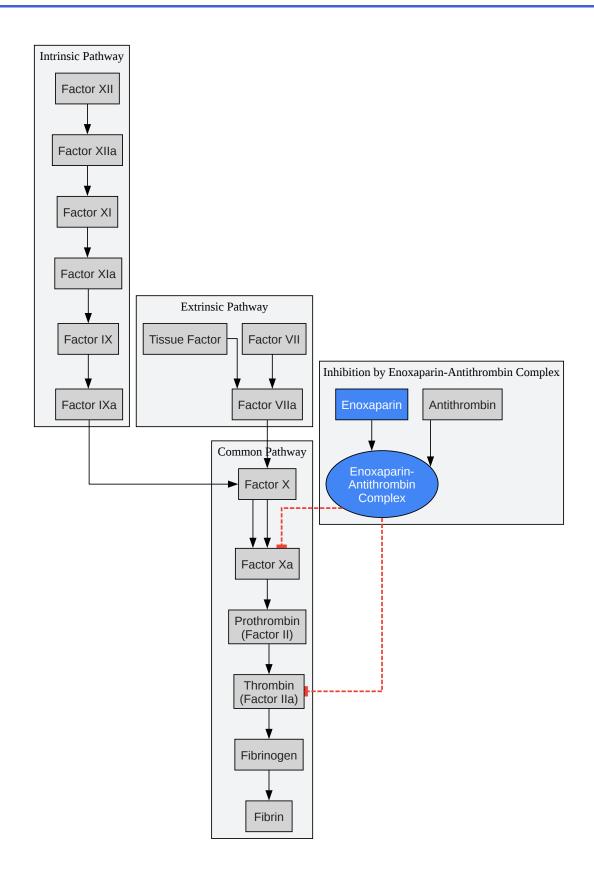




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Caption: Experimental workflow for evaluating **enoxaparin** in mouse thrombosis models.





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Caption: **Enoxaparin**'s mechanism of action on the coagulation cascade.



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